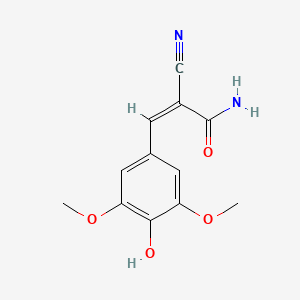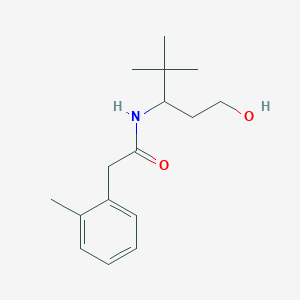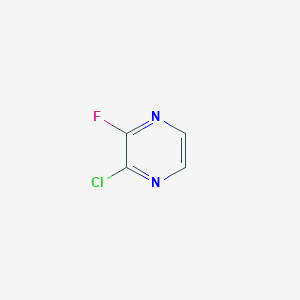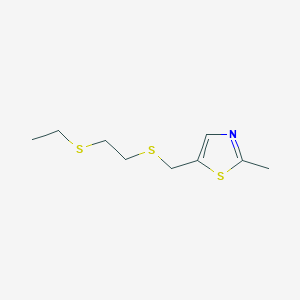![molecular formula C16H23N3O2 B7635860 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. It was first synthesized in the 1990s and has since been used extensively in scientific research to study various biological processes.
作用機序
3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 inhibits the activity of PKC isoforms by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of various cellular processes. This compound 31-8220 has been shown to be a non-competitive inhibitor of PKC, meaning that it does not compete with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound 31-8220 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound 31-8220 has been shown to have neuroprotective effects in animal models of neurological diseases.
実験室実験の利点と制限
3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC isoforms, which makes it a useful tool for studying the role of PKC in various biological processes. This compound 31-8220 is also stable and easy to use in vitro and in vivo experiments.
However, there are also some limitations to the use of this compound 31-8220. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, this compound 31-8220 has poor solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 in scientific research. One direction is to study the role of PKC in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PKC isoforms that can be used in clinical settings. Finally, this compound 31-8220 can be used as a tool to study the role of PKC in the development of drug tolerance and resistance.
Conclusion:
This compound 31-8220 is a synthetic compound that has been extensively used in scientific research to study various biological processes. It is a potent and selective inhibitor of PKC isoforms and has several advantages for lab experiments. This compound 31-8220 has been shown to have various biochemical and physiological effects and has several future directions for research.
合成法
3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 can be synthesized using a multistep reaction starting from 4-methoxyindole-3-carboxaldehyde and 1-methylpiperazine. The reaction involves the use of various reagents such as sodium hydride, 2-bromoisobutyryl bromide, and maleic anhydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has been used extensively in scientific research to study various biological processes such as protein kinase C (PKC) signaling, cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the activity of PKC isoforms, which are involved in the regulation of various cellular processes. This compound 31-8220 has also been used to study the role of PKC in the development of cancer and other diseases.
特性
IUPAC Name |
3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11(2)19(3)16(20)17-9-8-12-10-18-13-6-5-7-14(21-4)15(12)13/h5-7,10-11,18H,8-9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGJFHNCXKIINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)NCCC1=CNC2=C1C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

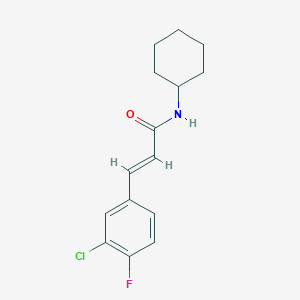
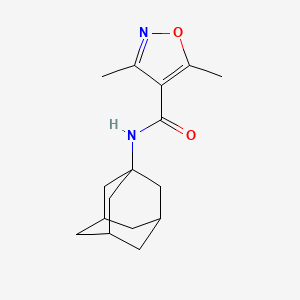
![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)

![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)



![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)
